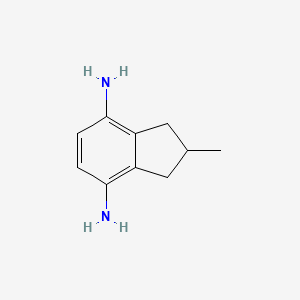
2-Methyl-2,3-dihydro-1H-indene-4,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3-dihydro-1H-indene-4,7-diamine is an organic compound with the molecular formula C10H14N2. This compound is part of the indene family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of two amine groups at positions 4 and 7, along with a methyl group at position 2, makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-indene-4,7-diamine typically involves the hydrogenation of 2-methylindene followed by amination. One common method starts with the hydrogenation of 2-methylindene in the presence of a palladium catalyst under high pressure and temperature conditions. The resulting 2-methyl-2,3-dihydro-1H-indene is then subjected to amination using ammonia or an amine source in the presence of a suitable catalyst, such as Raney nickel .
Industrial Production Methods
Industrial production of this compound often involves similar steps but on a larger scaleThe reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1H-indene-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-Methyl-2,3-dihydro-1H-indene-4,7-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals, such as dyes and fragrances.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-indene-4,7-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with various biological molecules, influencing their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Methylindene: Lacks the amine groups present in 2-Methyl-2,3-dihydro-1H-indene-4,7-diamine.
2,3-Dihydro-1H-indene: Does not have the methyl group at position 2 or the amine groups at positions 4 and 7.
4,7-Diaminoindene: Similar structure but lacks the methyl group at position 2.
Uniqueness
This compound is unique due to the presence of both the methyl group and the two amine groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
917805-31-3 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methyl-2,3-dihydro-1H-indene-4,7-diamine |
InChI |
InChI=1S/C10H14N2/c1-6-4-7-8(5-6)10(12)3-2-9(7)11/h2-3,6H,4-5,11-12H2,1H3 |
InChI Key |
BOPDDZMXSVMRIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Pentafluorophenyl)(phenyl)methyl]amino}ethan-1-ol](/img/structure/B14194549.png)
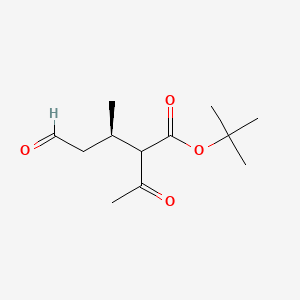
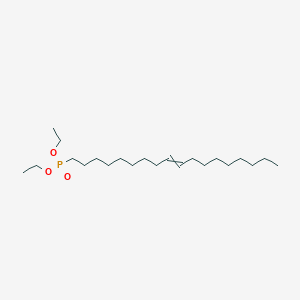

methylidene}hydroxylamine](/img/structure/B14194572.png)
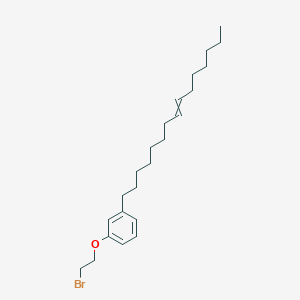
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
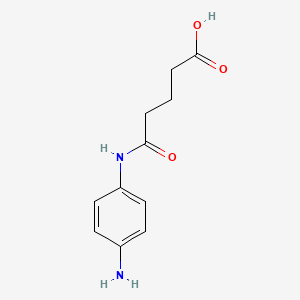

![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
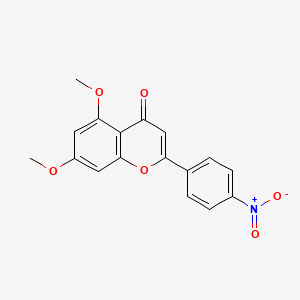
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
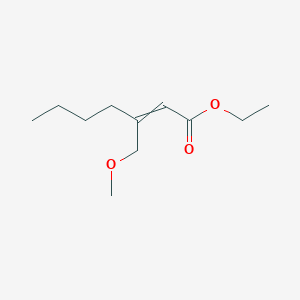
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)
